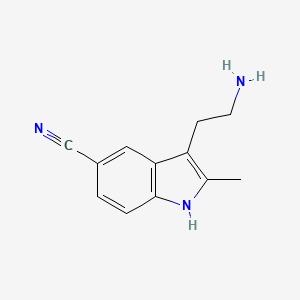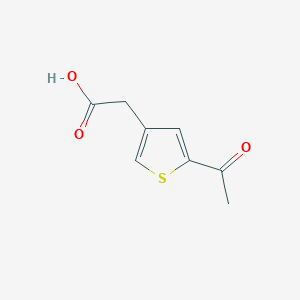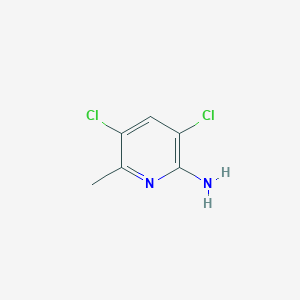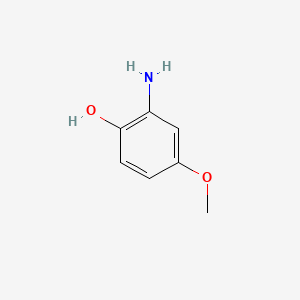
2-(4-Bromophenyl)quinoline
Übersicht
Beschreibung
“2-(4-Bromophenyl)quinoline” is a chemical compound with the CAS Number: 24641-31-4. It has a molecular weight of 284.16 and its IUPAC name is 2-(4-bromophenyl)quinoline . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)quinoline” consists of a quinoline core with a bromophenyl group attached at the 2-position . The exact structure can be represented by the Inchi Code: 1S/C15H10BrN/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antimalarial Agents
2-(4-Bromophenyl)quinoline: serves as a core structure in the synthesis of antimalarial drugs. Its structural similarity to quinine, a natural antimalarial compound, allows for the development of synthetic analogs like chloroquine and mefloquine . These compounds are crucial in the fight against malaria, especially in regions where the disease is endemic.
Organic Electronics: OLED Materials
The quinoline moiety is integral in the design of organic light-emitting diodes (OLEDs). The electron-rich nature of 2-(4-Bromophenyl)quinoline makes it an excellent candidate for blue-light-emitting materials in OLED displays, which are used in smartphones and high-definition televisions .
Photovoltaic Applications
In the field of renewable energy, 2-(4-Bromophenyl)quinoline derivatives can be utilized as components of photovoltaic cells. Their ability to absorb light and convert it into electrical energy is being explored to improve the efficiency of solar cells .
Antitumor Therapeutics
Recent studies have highlighted the potential of quinoline derivatives as antitumor agents. Specifically, compounds with a 2-(4-Bromophenyl)quinoline scaffold have shown efficacy against breast, lung, and central nervous system tumors in preclinical models .
Synthetic Organic Chemistry: Catalysts
Quinoline derivatives are used as catalysts in various organic reactions. The bromophenyl group in 2-(4-Bromophenyl)quinoline can enhance the catalytic activity, making it valuable for facilitating chemical transformations in pharmaceutical synthesis .
Chemical Sensing and Detection
Due to its fluorescent properties, 2-(4-Bromophenyl)quinoline can be employed in chemical sensors. These sensors can detect specific ions or molecules, making them useful in environmental monitoring and diagnostics .
Solvents for Industrial Processes
Quinoline and its derivatives act as solvents for resins and terpenes in industrial settings. The 2-(4-Bromophenyl)quinoline variant, with its modified hydrophobicity, could be particularly effective in dissolving and processing various industrial compounds .
Dye and Pigment Industry
The structure of 2-(4-Bromophenyl)quinoline is conducive to the formation of dyes and pigments. Its derivatives have been used historically in photographic plates and continue to find applications in coloring agents for fabrics and inks .
Safety and Hazards
The safety information available indicates that exposure to “2-(4-Bromophenyl)quinoline” should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
Zukünftige Richtungen
Quinoline and its derivatives, including “2-(4-Bromophenyl)quinoline”, have been shown to have a wide range of applications in medicinal chemistry research and other areas of human endeavour . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
Relevant Papers
The relevant papers retrieved include a study on the design and synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide derivatives . Further analysis of these papers would provide more detailed information on the properties and potential applications of “2-(4-Bromophenyl)quinoline”.
Wirkmechanismus
Target of Action
It’s known that quinoline derivatives have been used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .
Biochemical Pathways
It’s known that quinoline derivatives have been used in the suzuki–miyaura coupling reaction, which involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Result of Action
Some quinoline derivatives have shown antimicrobial activity, particularly against g-positive staphylococcus aureus species .
Action Environment
The suzuki–miyaura coupling reaction, in which quinoline derivatives are used, is known for its exceptionally mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVBQRQACXXUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363033 | |
| Record name | 2-(4-bromophenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24641-31-4 | |
| Record name | 2-(4-bromophenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives interact with their target and what are the downstream effects?
A: These compounds target bacterial DNA gyrase []. DNA gyrase is an essential enzyme for bacterial survival as it is responsible for controlling the topological state of DNA, including relieving strain during replication. 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives bind to DNA gyrase and inhibit its activity. This inhibition leads to the disruption of DNA replication and ultimately bacterial cell death [].
Q2: What is the significance of the hydrazine moiety in these compounds' structure and activity?
A: The research highlights the importance of the hydrazine moiety present in 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives for their antimicrobial activity. The study found that this moiety contributes significantly to the molecules' ability to inhibit DNA gyrase, regardless of whether it exists in a cyclic or open form []. This finding suggests that the hydrazine group plays a crucial role in binding to the target enzyme and disrupting its function.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-Methyl[1,1'-Biphenyl]-4-Ol](/img/structure/B1270044.png)

![5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1270046.png)
![2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1270054.png)
![2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1270056.png)

![(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1270059.png)




